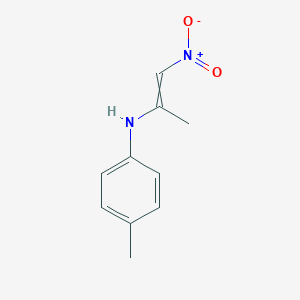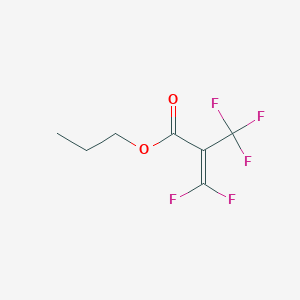
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structure and propertiesThe presence of fluorine atoms in the compound enhances its stability and reactivity, making it a valuable compound in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the difluoro and trifluoromethyl groups into the prop-2-enoate structure . The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mecanismo De Acción
The mechanism of action of Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s fluorine atoms can form strong bonds with target molecules, influencing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another fluorinated compound with similar reactivity and applications.
Difluoroalkanes: Compounds with two fluorine atoms on adjacent carbon atoms, used in similar synthetic and industrial applications.
Uniqueness
Propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to its combination of difluoro and trifluoromethyl groups, which provide distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
62935-21-1 |
|---|---|
Fórmula molecular |
C7H7F5O2 |
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
propyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-2-3-14-6(13)4(5(8)9)7(10,11)12/h2-3H2,1H3 |
Clave InChI |
UMWKATQUFXFGJA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(=C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


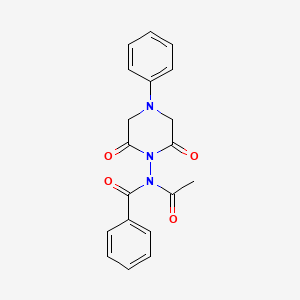

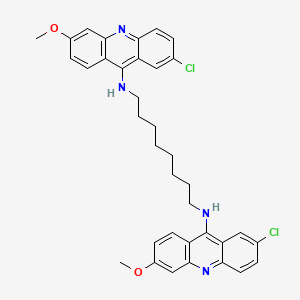
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)

![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
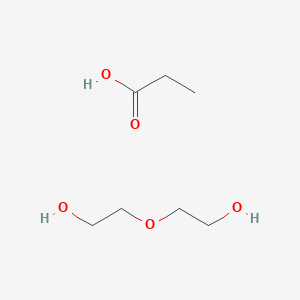

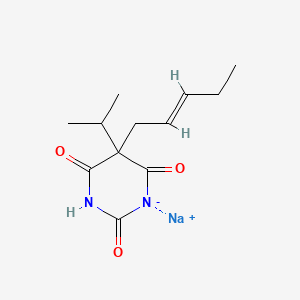
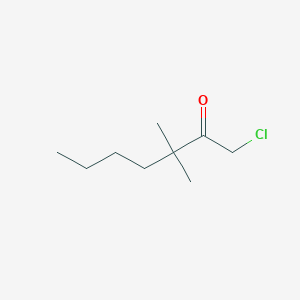
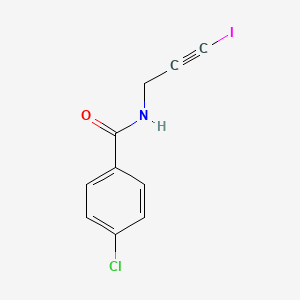
![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
